molecular formula C22H16Cl2O4S B584348 Tioclomarol-d4 CAS No. 1346599-68-5

Tioclomarol-d4

Cat. No. B584348
CAS RN: 1346599-68-5
M. Wt: 451.35
InChI Key: WRGOVNKNTPWHLZ-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Tioclomarol-d4 is represented by the formula C22H12D4Cl2O4S . Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources.


Physical And Chemical Properties Analysis

This compound is a white or off-white solid . It has a melting point of approximately 132-134℃ . It is soluble in chloroform and ether, slightly soluble in acetone and benzene, and almost insoluble in water . The molecular weight is 451.36 .

Scientific Research Applications

Photocatalytic Sensors for Chemical Detection

A study highlighted the development of a novel photoelectrochemical sensor designed for the highly selective and sensitive detection of 2,4-dichlorophenoxyacetic acid, using modified TiO2 nanotubes. This approach, utilizing a molecularly imprinted polymer for selectivity, could be relevant for the detection and analysis of various chemical compounds, including potentially Tioclomarol-d4, in complex samples (Shi et al., 2011).

Percutaneous Absorption Studies

Another study investigated the percutaneous absorption of Octamethylcyclotetrasiloxane (D4) using the human skin/nude mouse model. Although this research focuses on a different compound, the methodologies applied for assessing skin absorption and the potential effects on human health could be adapted for studies on this compound to understand its dermal penetration and systemic distribution (Zaręba et al., 2002).

Photocatalytic Oxidation Studies

The impact of volatile methyl siloxanes (VMS) on photocatalytic systems was examined, with a focus on Octamethylcyclotetrasiloxane (D4) and its effects on the deactivation of TiO2 catalysts. Understanding the interaction between chemical compounds and photocatalytic processes is crucial for environmental remediation and could offer insights into how this compound or its derivatives might interact with similar photocatalytic setups (Lamaa et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis of Tioclomarol-d4 involves the incorporation of four deuterium atoms into the Tioclomarol molecule. This can be achieved through a series of chemical reactions starting from commercially available precursors.", "Starting Materials": [ "4-Hydroxycoumarin", "Thionyl chloride", "Phosphorus pentachloride", "Deuterium oxide", "Sodium deuteroxide", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Methanol", "Hexane", "Acetone", "Titanium tetrachloride" ], "Reaction": [ "1. 4-Hydroxycoumarin is reacted with thionyl chloride and phosphorus pentachloride to form 4-chlorocoumarin.", "2. 4-Chlorocoumarin is reacted with deuterium oxide and sodium deuteroxide in ethanol to form 4-deuterochlorocoumarin-d4.", "3. 4-Deuterochlorocoumarin-d4 is reacted with sodium hydroxide and hydrochloric acid to form 4-deutero-3-hydroxycoumarin-d4.", "4. 4-Deutero-3-hydroxycoumarin-d4 is reacted with titanium tetrachloride in diethyl ether to form Tioclomarol-d4.", "5. Tioclomarol-d4 is purified by recrystallization from methanol/hexane or by precipitation from acetone/water.", "6. The final product is characterized by spectroscopic methods such as NMR and mass spectrometry to confirm its identity and purity." ] }

CAS RN

1346599-68-5

Molecular Formula

C22H16Cl2O4S

Molecular Weight

451.35

IUPAC Name

3-[3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-(5-chlorothiophen-2-yl)-3-hydroxypropyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2/i5D,6D,7D,8D

InChI Key

WRGOVNKNTPWHLZ-KDWZCNHSSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O

synonyms

3-[3-(4-Chlorophenyl-d4)-1-(5-chloro-2-thienyl)-3-hydroxypropyl]-4-hydroxy-2H-1-benzopyran-2-one;  Apegmone-d4;  3-[5-Chloro-α-(p-chloro-β-hydroxy(phen-d4)ethyl)-2-thenyl]-4-hydroxy-coumarin; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.